molecular formula C23H18FN3O3S B2909858 (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868154-51-2

(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2909858
CAS No.: 868154-51-2
M. Wt: 435.47
InChI Key: OOVIRPVMISCUMT-ACCUITESSA-N
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Description

(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of cyano, furan, acrylamido, and tetrahydrobenzo[b]thiophene groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization and [1,2]-acyl shift pathway . This method enables the atom-economical synthesis of complex molecules under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-throughput reactors and continuous flow chemistry to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and furan groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the molecular targets of interest.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-cyano-3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • (E)-2-(2-cyano-3-(5-(2-bromophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Uniqueness

What sets (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide apart from similar compounds is the presence of the fluorophenyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy in various applications.

Biological Activity

The compound (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide belongs to a class of tetrahydrobenzo[b]thiophene derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the tetrahydrobenzo[b]thiophene core followed by the introduction of the acrylamide and cyano groups. The structural elucidation is generally confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have demonstrated that tetrahydrobenzo[b]thiophene derivatives exhibit significant anticancer activity. For instance, a related compound showed an IC50 value of 57.10 μg/mL against PDK1 and 64.10 μg/mL against LDHA in colorectal cancer cell lines (LoVo and HCT-116) . These enzymes are critical in cancer metabolism, and their inhibition can lead to reduced tumor growth.

Table 1: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives

CompoundCell LineIC50 (μg/mL)Mechanism
Compound 1bLoVo57.10PDK1 Inhibition
Compound 1bHCT-11664.10LDHA Inhibition
Compound NPs12aLoVo57.15Antioxidant Activity
Compound NPs12aHCT-11660.35Cytotoxic Activity

Antioxidant Activity

The antioxidant properties of these compounds have also been evaluated using various assays. For example, one study reported that certain derivatives exhibited strong radical scavenging abilities with IC50 values comparable to standard antioxidants . This suggests that these compounds may mitigate oxidative stress in cancer cells.

Table 2: Antioxidant Activity Assessment

CompoundAssay TypeIC50 (μg/mL)
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateDPPH Scavenging80.0
Ethyl 2-(2-cyano-3-(substituted phenyl) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateNitric Oxide Scavenging95.0

Antibacterial Activity

The antibacterial efficacy of these compounds has been tested against various bacterial strains. One study found that compounds with a phenolic hydroxyl group exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus . The mechanism is thought to involve disruption of bacterial cell membranes.

Table 3: Antibacterial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
Compound MBacillus subtilis15
Compound MStaphylococcus aureus20

Case Studies

In a recent case study involving the evaluation of multiple tetrahydrobenzo[b]thiophene derivatives against various cancer cell lines, it was found that certain modifications to the substituents on the thiophene ring significantly enhanced anticancer activity . The study emphasized the importance of structural optimization for improving bioactivity.

Properties

IUPAC Name

2-[[(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S/c24-17-7-3-1-5-15(17)18-10-9-14(30-18)11-13(12-25)22(29)27-23-20(21(26)28)16-6-2-4-8-19(16)31-23/h1,3,5,7,9-11H,2,4,6,8H2,(H2,26,28)(H,27,29)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVIRPVMISCUMT-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4F)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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